![molecular formula C6H9FIN3 B2618185 [2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine CAS No. 2226182-66-5](/img/structure/B2618185.png)
[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FIMP or 5-Iodo-2-(2-fluoroethyl)pyrazin-3-yl)methanamine.
科学的研究の応用
FIMP has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of FIMP is in the field of positron emission tomography (PET) imaging. FIMP has been labeled with fluorine-18, which is a positron emitter, to obtain a radiotracer for PET imaging. This radiotracer has been used to image the dopamine transporter in the brain, which is involved in various neurological disorders such as Parkinson's disease and drug addiction.
FIMP has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. FIMP has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of formation of new blood vessels that supply nutrients to cancer cells.
作用機序
The mechanism of action of FIMP is not well understood. However, it has been suggested that FIMP may act as a dopamine transporter ligand, which is involved in the regulation of dopamine neurotransmission. FIMP may also inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
FIMP has been shown to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which may have implications in the treatment of neurological disorders such as Parkinson's disease and drug addiction. FIMP has also been shown to inhibit the growth of cancer cells and angiogenesis, which may have implications in the treatment of cancer.
実験室実験の利点と制限
FIMP has several advantages for lab experiments. It has high purity and stability, which makes it suitable for various applications. FIMP is also easy to label with fluorine-18, which is a commonly used positron emitter for PET imaging. However, FIMP has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not well understood. FIMP is also expensive to synthesize, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on FIMP. One of the primary directions is to further explore its potential applications in PET imaging. FIMP may be labeled with other positron emitters, such as carbon-11, to obtain radiotracers for PET imaging of other neurological disorders and cancer. Another direction is to further investigate the mechanism of action of FIMP. This may involve the identification of its binding sites and the development of FIMP analogs with improved potency and selectivity. FIMP may also be used as a lead compound for the development of novel drugs for the treatment of neurological disorders and cancer.
合成法
The synthesis of FIMP involves the reaction of 2-(2-fluoroethyl)pyrazine with iodine and sodium azide in the presence of copper(I) iodide. This reaction results in the formation of 5-iodo-2-(2-fluoroethyl)pyrazine, which is then reacted with formaldehyde and methylamine to obtain FIMP. This synthesis method has been optimized to obtain high yields of FIMP with high purity.
特性
IUPAC Name |
[2-(2-fluoroethyl)-5-iodopyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FIN3/c7-1-2-11-5(4-9)3-6(8)10-11/h3H,1-2,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAJLTBVYPOSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CCF)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


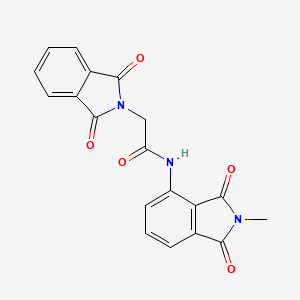
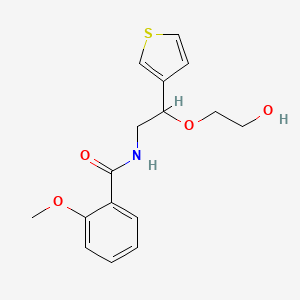
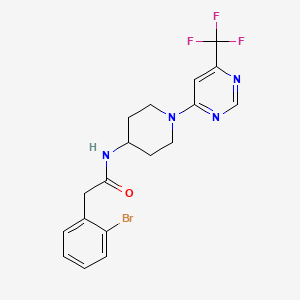
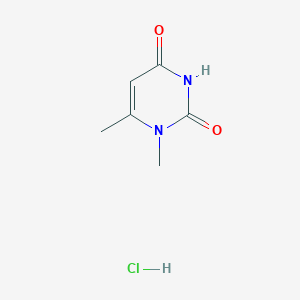
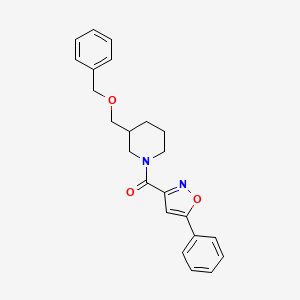
![N-benzyl-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2618113.png)
![N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2618115.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618117.png)
![6-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2618119.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2618122.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2618124.png)